molecular formula C9H8N2O2 B1514749 2-(Imidazo[1,2-a]pyridin-7-yl)acetic acid

2-(Imidazo[1,2-a]pyridin-7-yl)acetic acid

Cat. No.: B1514749
M. Wt: 176.17 g/mol
InChI Key: HNYSAHVYSIYSBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Imidazo[1,2-a]pyridin-7-yl)acetic acid is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

2-imidazo[1,2-a]pyridin-7-ylacetic acid

InChI

InChI=1S/C9H8N2O2/c12-9(13)6-7-1-3-11-4-2-10-8(11)5-7/h1-5H,6H2,(H,12,13)

InChI Key

HNYSAHVYSIYSBT-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=CN=C2C=C1CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of imidazo[1,2-a]pyridin-7-yl-acetic acid ethyl ester (180 mg, 0.65 mmol) (Preparation 130) in dioxane (4 mL) at 0° C. was added 2 N aqueous sodium hydroxide solution (4 mL). Then reaction mixture was heated at 90° C. for 6 hours. After cooling to 0° C., the mixture was acidified to pH 4 with 2 N aqueous hydrochoric acid and extracted with 20% isopropanol in dichoromethane (8×10 mL). The combined organics were dried over sodium sulfate and concentrated under reduced pressure to afford the title compound as an off-white solid in 70% yield, 80 mg.
Name
imidazo[1,2-a]pyridin-7-yl-acetic acid ethyl ester
Quantity
180 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
70%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.